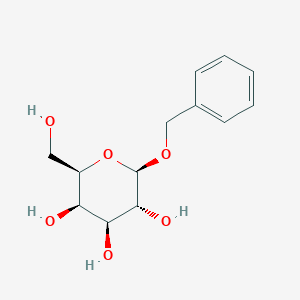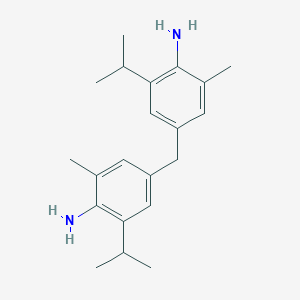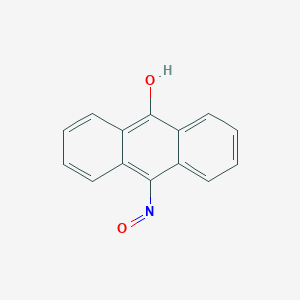
10-Nitrosoanthracen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Nitrosoanthracen-9-ol is a chemical compound that is widely studied in scientific research due to its unique properties. It is a nitroso derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is of great interest to researchers due to its potential applications in a wide range of fields, including materials science, pharmacology, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 10-Nitrosoanthracen-9-ol is not yet fully understood. However, it is believed to act as a photoconductive material, meaning that it can conduct electricity when exposed to light. This property makes it useful in applications such as OLEDs and organic solar cells.
Efectos Bioquímicos Y Fisiológicos
There is currently limited research on the biochemical and physiological effects of 10-Nitrosoanthracen-9-ol. However, it has been shown to be non-toxic to cells in vitro, suggesting that it may have potential applications in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 10-Nitrosoanthracen-9-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that it is not yet widely available commercially, meaning that researchers may need to synthesize it themselves.
Direcciones Futuras
There are several potential future directions for research on 10-Nitrosoanthracen-9-ol. One area of interest is its use in the development of new materials for use in electronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential applications in biomedical research. Finally, there is potential for the development of new synthesis methods that could make this compound more widely available to researchers.
Métodos De Síntesis
The synthesis of 10-Nitrosoanthracen-9-ol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the nitration of anthracene, followed by reduction of the nitro group to form the corresponding amine. This amine is then treated with nitrous acid to form the nitroso derivative.
Aplicaciones Científicas De Investigación
10-Nitrosoanthracen-9-ol has been extensively studied for its potential applications in materials science. It has been shown to be a promising candidate for use in organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability. Additionally, it has been investigated for use in organic solar cells due to its ability to absorb light in the visible region of the spectrum.
Propiedades
Número CAS |
14090-75-6 |
|---|---|
Nombre del producto |
10-Nitrosoanthracen-9-ol |
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
10-nitrosoanthracen-9-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-11-7-3-1-5-9(11)13(15-17)10-6-2-4-8-12(10)14/h1-8,16H |
Clave InChI |
YKILTXDUJGHIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |
Otros números CAS |
14090-75-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



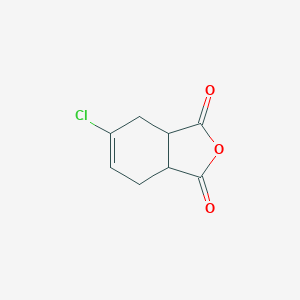
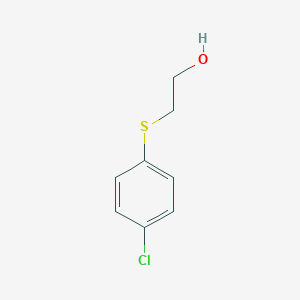
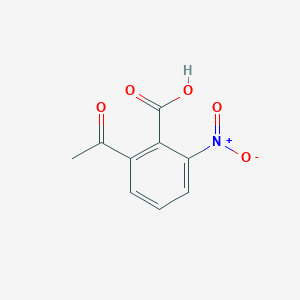
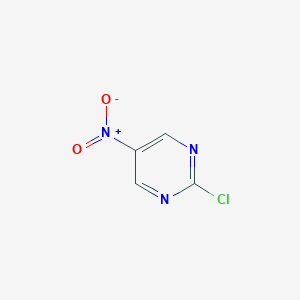
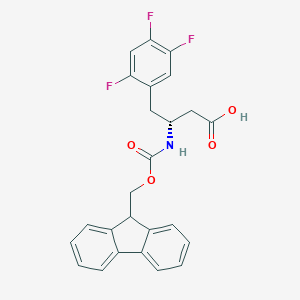
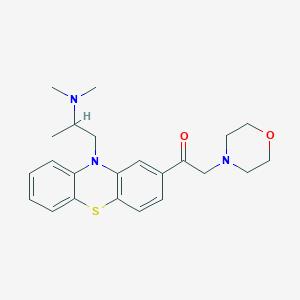
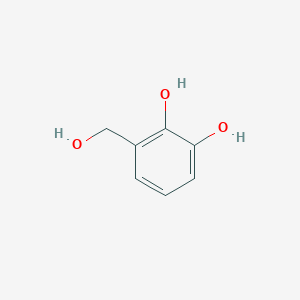
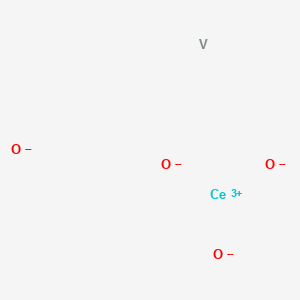
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
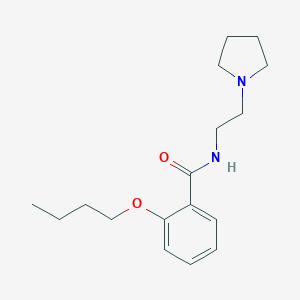
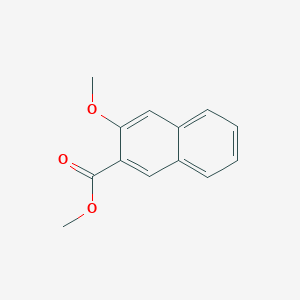
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
